Bienvenue dans la boutique en ligne BenchChem!

1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

Phospholipase D Isoform selectivity PLD2 inhibitor

1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one (CAS 61271-84-9) is a synthetic spirocyclic compound belonging to the 1,3,8-triazaspiro[4.5]decan-4-one class, characterized by a 4-chlorophenyl substituent at the N1 position and an unsubstituted N8-piperidine secondary amine. With a molecular weight of 265.74 g/mol and formula C₁₃H₁₆ClN₃O, this compound serves as a versatile intermediate in medicinal chemistry, particularly for developing ligands targeting serotonin (5-HT₂A, 5-HT₁A), dopamine (D₂), and nociceptin/orphanin FQ receptors.

Molecular Formula C13H16ClN3O
Molecular Weight 265.74 g/mol
CAS No. 61271-84-9
Cat. No. B1357745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
CAS61271-84-9
Molecular FormulaC13H16ClN3O
Molecular Weight265.74 g/mol
Structural Identifiers
SMILESC1CNCCC12C(=O)NCN2C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H16ClN3O/c14-10-1-3-11(4-2-10)17-9-16-12(18)13(17)5-7-15-8-6-13/h1-4,15H,5-9H2,(H,16,18)
InChIKeyPSTZLFWHHJKOJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one (CAS 61271-84-9): Spirocyclic Scaffold for Neuroscience & Inhibitor Procurement


1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one (CAS 61271-84-9) is a synthetic spirocyclic compound belonging to the 1,3,8-triazaspiro[4.5]decan-4-one class, characterized by a 4-chlorophenyl substituent at the N1 position and an unsubstituted N8-piperidine secondary amine. With a molecular weight of 265.74 g/mol and formula C₁₃H₁₆ClN₃O, this compound serves as a versatile intermediate in medicinal chemistry, particularly for developing ligands targeting serotonin (5-HT₂A, 5-HT₁A), dopamine (D₂), and nociceptin/orphanin FQ receptors [1]. The triazaspirodecanone core confers conformational rigidity that is a major determinant of 5-HT₂A receptor affinity and selectivity [2]. Its N8-piperidine handle enables diverse N-alkylation or N-acylation chemistry to generate focused compound libraries for structure–activity relationship (SAR) exploration [3]. This scaffold has been validated in the discovery of phospholipase D (PLD) isoform-selective inhibitors and discoidin domain receptor 1 (DDR1) kinase inhibitors [4].

Why Generic Spirocyclic Scaffolds Cannot Replace 1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one in Receptor-Selective Programs


Substitution of the N1-aryl group on the 1,3,8-triazaspiro[4.5]decan-4-one scaffold is not a conservative structural modification; it fundamentally alters the receptor selectivity profile across serotonin, dopamine, and sigma receptor families. SAR studies on the spiperone template demonstrate that even replacement of the N1-phenyl group with a methyl group reduces dopamine D₂ receptor affinity by approximately 400-fold and abrogates 5-HT₂C and 5-HT₁A binding (Ki > 10,000 nM) [1]. The 4-chlorophenyl moiety in the target compound introduces an electron-withdrawing halogen substituent that, in related PLD2 inhibitor series, dramatically influences isoform selectivity: the 4-chlorophenyl-bearing analog achieves PLD2 IC₅₀ = 655 nM with approximately 3.5-fold selectivity over PLD1 (IC₅₀ = 2,270 nM), whereas close analogs with different N1 substitution patterns exhibit altered selectivity windows [2]. The unsubstituted N8-piperidine also represents a critical synthetic divergence point—compounds where the N8 position is already elaborated (e.g., spiperone, fluspirilene, Ro 64-6198) are terminal pharmacophores that cannot be further diversified at this position without de novo synthesis [3]. For procurement decisions, any generic alternative lacking the precise 4-chlorophenyl/N8-free amine combination will yield a different SAR trajectory and cannot serve as a drop-in replacement for library synthesis or lead optimization campaigns targeting the same chemical space.

Quantitative Differentiation of 1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one: Receptor Selectivity, Isoform Bias & Scaffold Utility


PLD2 vs. PLD1 Isoform Selectivity of the 4-Chlorophenyl Triazaspiro Scaffold

An 8-N-alkylated derivative of 1-(4-chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one bearing a 2-naphthamide ethyl substituent at N8 (CHEMBL1253901) demonstrates measurable PLD2 isoform selectivity. The compound inhibits human PLD2 with an IC₅₀ of 655 nM, compared to PLD1 IC₅₀ of 2,270 nM, yielding approximately a 3.5-fold selectivity window favoring PLD2 [1]. This selectivity is scaffold-dependent: the 4-chlorophenyl group on the N1 position contributes to the differential recognition between PLD isoforms, as halogen modulation at this position is known to tune isoform preference in related triazaspiro series [2]. In contrast, the unsubstituted N1-phenyl analog series (without the 4-Cl group) shows a distinct selectivity profile that requires independent optimization for each halogen pattern [2].

Phospholipase D Isoform selectivity PLD2 inhibitor

N1-Aryl Substitution Impact on Dopamine D₂ Receptor Affinity: 4-Chlorophenyl vs. N1-Methyl and N1-Phenyl

In the spiperone-derived 1,3,8-triazaspiro[4.5]decan-4-one series, retention of an N1-aryl group versus N1-alkyl substitution is a critical determinant of dopamine D₂ receptor affinity. The N1-phenyl spiperone scaffold exhibits D₂ Ki ≈ 0.06–0.6 nM (depending on N8 substitution) . Replacement of the N1-phenyl with a methyl group (KML-010) reduces D₂ receptor affinity by approximately 400-fold, yielding Ki > 10,000 nM at D₂ receptors [1]. The target compound, bearing a 4-chlorophenyl at N1, retains the aromatic ring required for D₂ engagement, but the electron-withdrawing chlorine substituent modulates affinity relative to the unsubstituted phenyl case. While direct Ki data for the unmodified 4-Cl parent compound are not available in public databases, the SAR principle is well-established: N1-aryl groups preserve the ability to engage dopamine D₂, 5-HT₁A, and 5-HT₂C receptors, whereas N1-alkyl groups confer 5-HT₂A selectivity at the expense of D₂ and 5-HT₁A binding [2].

Dopamine D2 receptor SAR Antipsychotic

N8-Free Amine Synthetic Utility Versus N8-Elaborated Terminal Pharmacophores

1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one contains a free secondary amine at the N8-piperidine position, which is the critical synthetic handle for generating diverse compound libraries. In contrast, the most commonly referenced 1,3,8-triazaspiro[4.5]decan-4-ones—spiperone (N8 substituted with 4-(4-fluorophenyl)-4-oxobutyl), fluspirilene (N8 substituted with 4,4-bis(4-fluorophenyl)butyl), Ro 64-6198 (N8 substituted with hexahydro-1H-phenalen-1-yl), and spiroxatrine (N8 substituted with 1,4-benzodioxan-2-ylmethyl)—are all terminal pharmacophores whose N8 positions are already occupied [1] . These compounds cannot be further diversified at N8 without complete resynthesis. The target compound's free N8-amine enables direct N-alkylation, N-acylation, reductive amination, or sulfonylation chemistry to generate focused libraries, as demonstrated by the Lewis et al. synthesis of N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamide derivatives [2]. Commercially, the closest N8-unsubstituted analog is 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS 1021-25-6), which lacks the chlorine substituent and therefore offers a different electronic and lipophilic profile for downstream SAR .

Chemical intermediate Library synthesis N-alkylation

5-HT₂A/5-HT₂C Selectivity Tuning via N1-Halogen Substitution: 4-Cl vs. 4-F vs. Unsubstituted Phenyl

The 1,3,8-triazaspiro[4.5]decanone scaffold is a privileged template for 5-HT₂A receptor antagonism, with the N1-substituent serving as the primary selectivity determinant against 5-HT₂C and 5-HT₁A receptors. Spiperone (N1 = unsubstituted phenyl) displays approximately 1,000-fold binding selectivity for 5-HT₂A versus 5-HT₂C receptors [1]. Introduction of halogen substituents at the para position of the N1-phenyl ring modifies both potency and selectivity. The 4-fluorophenyl analog (fluspirilene core, CAS 58012-16-1) has been explored in antipsychotic programs with distinct pharmacological profiles [2]. Based on SAR trends established in the Metwally and Glennon studies, electron-withdrawing para-substituents (Cl, F) influence the electron density on the triazaspirodecanone ring system, which in turn modulates the binding pose at 5-HT₂A and related aminergic receptors [1]. The 4-chlorophenyl compound thus occupies a specific, non-interchangeable position on the halogen SAR continuum between 4-H (spiperone) and 4-F (fluspirilene core) [1] [2].

Serotonin receptor 5-HT2A selectivity Halogen SAR

DDR1 Kinase Inhibitor Scaffold Precedent: Triazaspiro as a Validated Chemotype for Fibrosis Targets

The 1,3,8-triazaspiro[4.5]decan-4-one scaffold has been validated as a DDR1 (discoidin domain receptor 1) kinase inhibitor chemotype through DNA-encoded library screening and structure-guided optimization [1]. Optimized triazaspiro DDR1 inhibitors achieve IC₅₀ values in the 17–24 nM range against recombinant human DDR1, with 64-fold selectivity over DDR2 in biochemical assays [1] [2]. While the most potent DDR1 inhibitors bear N1-phenyl (rather than 4-chlorophenyl) substitution, the scaffold is highly tolerant of N1 modification. The 4-chlorophenyl variant (CAS 61271-84-9) represents an underexplored entry point for DDR1 SAR investigation, particularly given that halogen substitution at the N1 position has been shown to modulate kinase selectivity profiles in related triazaspiro series [1] [3]. The free N8-piperidine of this compound enables installation of the indazole-carbonyl or pyrazolopyridine-carbonyl N8 substituents present in the most potent DDR1 inhibitors [1].

DDR1 inhibitor Kinase Fibrosis

Procurement-Driven Application Scenarios for 1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one (CAS 61271-84-9)


PLD2 Isoform-Selective Inhibitor Lead Optimization via N8 Diversification

Research groups pursuing phospholipase D2 (PLD2)-selective inhibitors for oncology or neurological indications should procure CAS 61271-84-9 as the starting scaffold. The 4-chlorophenyl N1 substituent provides a defined PLD2/PLD1 selectivity window (~3.5×) as validated by the 2-naphthamide ethyl derivative (PLD2 IC₅₀ = 655 nM) [1]. The free N8-amine enables systematic N-alkylation or N-acylation to explore the PLD2 pharmacophore, as established by Lewis et al. in their halogenated benzamide series [2]. This compound is the direct synthetic precursor to CHEMBL1253901 and related PLD tool compounds; no alternative scaffold with a different N1-substituent will reproduce the same SAR trajectory without independent validation [1].

Neuroscience Receptor Panel Screening: D₂/5-HT₂A/5-HT₁A Polypharmacology Profiling

The 1,3,8-triazaspiro[4.5]decan-4-one scaffold is a privileged chemotype for serotonin and dopamine receptor engagement [1]. The target compound, with its N1-4-chlorophenyl group, preserves the aromatic substitution required for D₂ receptor affinity—unlike N1-alkyl analogs that lose >400-fold D₂ affinity [2]. Contract research organizations (CROs) and academic screening centers conducting broad receptor panels should procure this compound as a diversification-ready intermediate. N8-derivatized analogs can be submitted to PDSP (Psychoactive Drug Screening Program) or Eurofins receptor binding panels to generate comprehensive selectivity fingerprints across 5-HT₂A, 5-HT₂C, 5-HT₁A, D₂, D₃, D₄, and sigma receptors in a single SAR series [1].

DDR1 Kinase Inhibitor Library Synthesis for Anti-Fibrotic Drug Discovery

With DDR1 validated as a therapeutic target for fibrotic diseases including Alport syndrome, the triazaspiro[4.5]decan-4-one scaffold represents a clinically precedented DDR1 inhibitor chemotype [1]. While current lead compounds utilize N1-phenyl substitution, the 4-chlorophenyl variant (CAS 61271-84-9) offers an underexplored halogen substitution vector for DDR1 SAR expansion [2]. Medicinal chemistry teams should procure this compound to install N8-carbonyl-indazole or N8-carbonyl-pyrazolopyridine moieties (via HATU-mediated coupling to the free amine) and evaluate DDR1/DDR2 selectivity in FRET-based biochemical assays, benchmarking against the published N1-phenyl leads (IC₅₀ ~17–24 nM) [1].

Reference Standard for Analytical Method Development and QC in Triazaspiro-Based API Synthesis

At purity specifications of 95–99% (HPLC) from commercial suppliers [1], 1-(4-chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one serves as a well-characterized reference standard for analytical method development. Its distinct physicochemical properties—exact mass 265.09800 Da, PSA 47.86 Ų, HPLC retention under standard C18 reverse-phase conditions, and characteristic MS (ISP) signal at m/z 266.1 [M+H]⁺ [2]—enable its use as a system suitability standard for LC-MS and HPLC-UV methods deployed in quality control of triazaspiro-based active pharmaceutical ingredients (APIs). Procurement of characterized reference material with certificate of analysis supports regulatory-compliant analytical workflows in GMP environments.

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.